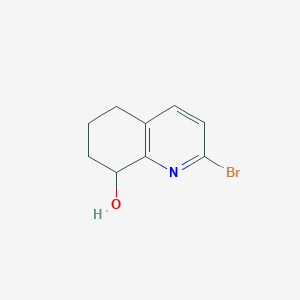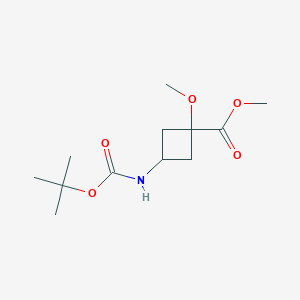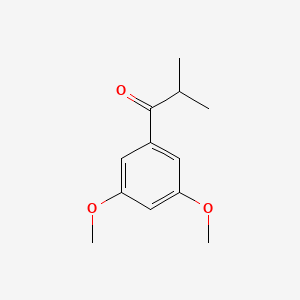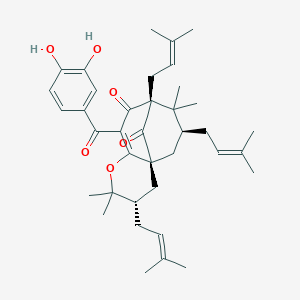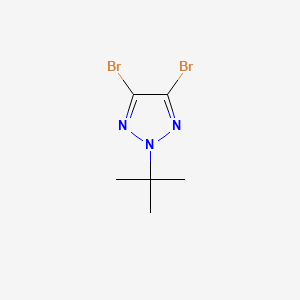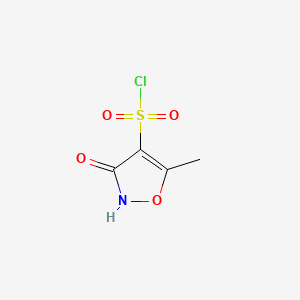
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic compound that features an oxazole ring with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methyl-1,2-oxazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the oxazole ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions with various dienophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Fused ring systems: Formed by cycloaddition reactions.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological studies: Employed in the study of enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The oxazole ring can also interact with biological targets, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonate: Contains a sulfonate ester group.
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonothioate: Features a sulfonothioate group.
Uniqueness
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is unique due to its combination of an oxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Propiedades
Fórmula molecular |
C4H4ClNO4S |
|---|---|
Peso molecular |
197.60 g/mol |
Nombre IUPAC |
5-methyl-3-oxo-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO4S/c1-2-3(11(5,8)9)4(7)6-10-2/h1H3,(H,6,7) |
Clave InChI |
FIOFXCMCVBTRES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NO1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
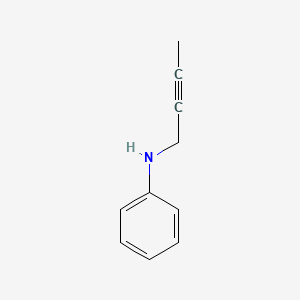
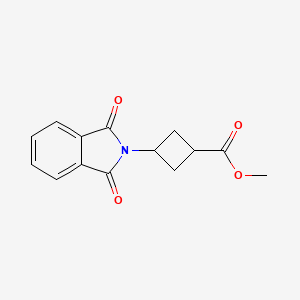
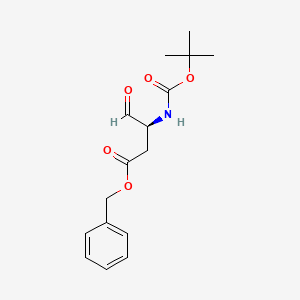
![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
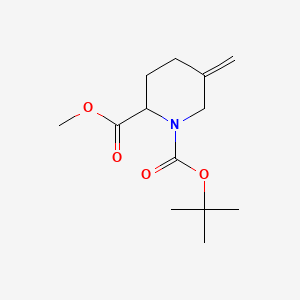
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)
